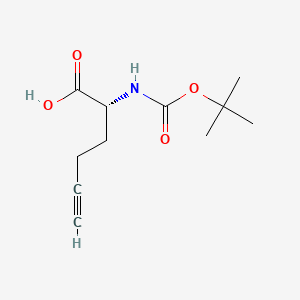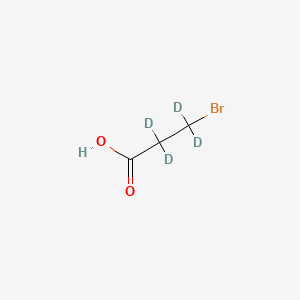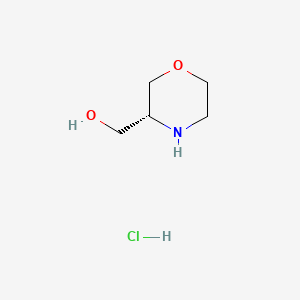
Boc-D-homopropargylglycine
Übersicht
Beschreibung
Boc-D-homopropargylglycine is a product used for proteomics research . Its molecular formula is C11H17NO4 .
Synthesis Analysis
An efficient multigram synthesis of alkynyl amino acid Fmoc-l-homopropargylglycine-OH is described . A double Boc protection is optimized for high material throughput, and the key Seyferth–Gilbert homologation is optimized to avoid racemization . Eighteen grams of the enantiopure (>98% ee) noncanonical amino acid was readily generated for use in solid phase synthesis to make peptides that can be functionalized by copper-assisted alkyne–azide cycloaddition .Molecular Structure Analysis
The molecular weight of Boc-D-homopropargylglycine is 227.26 . The IUPAC name is (3R)-3-[(tert-butoxycarbonyl)amino]-5-hexynoic acid .Chemical Reactions Analysis
The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases .Physical And Chemical Properties Analysis
Boc-D-homopropargylglycine is a white powder . It has a melting point of 87 - 93°C . It should be stored at 0 - 8°C .Wissenschaftliche Forschungsanwendungen
Peptide Synthesis
®-2-(Boc-amino)-5-hexynoic acid: is widely used in peptide synthesis. By protecting the amine group of one amino acid and the carboxylic acid group of another, specific amide bonds can be formed . This process is crucial for creating peptides with precise sequences, which are essential for studying protein structure and function.
Drug Design
The compound serves as an important intermediate in asymmetric synthetic reactions. Its unique structure allows for the design of β-amino acid derivatives, which are significant in current drug design . These derivatives can lead to the development of new pharmaceuticals with improved efficacy and safety profiles.
Antibacterial Agents
Boc-D-homopropargylglycine: is utilized in the preparation of esters of 6-aminohexanoic acid, which act as antibacterial agents . These compounds can inhibit various enzymes like chymotrypsin and plasmin, which are involved in bacterial survival and proliferation.
Enzyme Inhibition
The compound is reported to inhibit several enzymes such as Factor VIIa and lysine carboxy peptidase . This application is particularly relevant in the development of treatments for conditions where enzyme activity needs to be controlled or modulated.
Proteomics Research
In proteomics, ®-2-(Boc-amino)-5-hexynoic acid can be used to study amino acid modifications and their effects on protein activity, structure, and function . This research can provide insights into the molecular mechanisms of diseases and lead to the identification of potential therapeutic targets.
Organic Synthesis
As an N-protected amino acid, Boc-D-homopropargylglycine is a valuable building block in organic synthesis. It can be used to construct complex organic molecules, which are essential in the synthesis of natural products and medicinal compounds .
Analytical Chemistry
In analytical chemistry, particularly amino acid analysis, ®-2-(Boc-amino)-5-hexynoic acid can be used as a standard or reference compound. It helps in the calibration of instruments and ensures the accuracy of amino acid quantification in various samples .
Wirkmechanismus
Safety and Hazards
The safety data sheet for a similar compound, N-BOC-D-Phenylglycine, suggests that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves/clothing/eye protection/face protection, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .
Zukünftige Richtungen
The synthesis of Boc-D-homopropargylglycine and similar compounds plays a pivotal role in the synthesis of multifunctional targets . As amino functions often occur in this context, issues related to their protection become prominent . This review highlights various aspects related to the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides . Attention is directed towards cases of facilitated cleavage due to mutual interaction between two protecting groups on the same nitrogen .
Eigenschaften
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hex-5-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-5-6-7-8(9(13)14)12-10(15)16-11(2,3)4/h1,8H,6-7H2,2-4H3,(H,12,15)(H,13,14)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPHIBCOGEUVKGB-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC#C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCC#C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10746306 | |
| Record name | (2R)-2-[(tert-Butoxycarbonyl)amino]hex-5-ynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10746306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-(Boc-amino)-5-hexynoic acid | |
CAS RN |
1217464-82-8 | |
| Record name | (2R)-2-[(tert-Butoxycarbonyl)amino]hex-5-ynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10746306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1217464-82-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Bromo-6-methoxypyrazolo[1,5-b]pyridazine](/img/structure/B595108.png)








![2-(2-nitrophenyl)-Thiazolo[5,4-b]pyridine-6-methanol](/img/structure/B595123.png)



